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Compound of Interest

Compound Name: 5-Hexen-3-one

Cat. No.: B3050204

An In-depth Technical Guide to 5-Hexen-3-one (CAS: 24253-30-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexen-3-one (CAS Number 24253-30-3), also known as allyl ethyl ketone, is an unsaturated
ketone with the molecular formula CeH100.[1][2][3] Its structure features a terminal vinyl group
and a carbonyl group, making it a member of the a,3-unsaturated ketone class. This
arrangement of functional groups confers specific reactivity, rendering it a potentially useful
building block in organic synthesis.[3] While its isomer, 4-hexen-3-one, has applications in the
flavor and fragrance industry, 5-hexen-3-one is primarily utilized as a chemical intermediate in
research settings.[4]

The presence of the electrophilic a,B-unsaturated system suggests a potential for biological
activity, a characteristic of interest to drug development professionals. Structurally related vinyl
ketones have demonstrated genotoxicity through covalent interactions with DNA, a critical
consideration in toxicological and therapeutic evaluation.[1][5] This guide provides a
comprehensive overview of the available technical data for 5-Hexen-3-one, including its
physicochemical properties, proposed synthesis, chemical reactivity, and potential biological
implications based on close structural analogs.

Physicochemical and Spectroscopic Data

Quantitative data for 5-Hexen-3-one has been compiled from various chemical databases and
literature sources.
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Table 1: Physicochemical Properties

Property Value Reference(s)
IUPAC Name hex-5-en-3-one [3]
Allyl ethyl ketone, 4-Oxo-1-
Synonyms [1]
hexene
CAS Number 24253-30-3 [1][2]13]
Molecular Formula CeH100 [1112][3]
Molecular Weight 98.14 g/mol [3]
Colorless to pale yellow liquid
Appearance ) [5]
(estimated)
Density 0.819 - 0.849 g/cm3 [1112][6]
Boiling Point 120.0 - 124.2 °C at 760 mmHg  [1][2][5]
Flash Point 25°C (77 °F) [1][5][6]

Vapor Pressure

15.1 mmHg at 25 °C

[1](6]

Water Solubility

1.356e+004 mg/L at 25 °C

(estimated)

[5]

LogP (o/w)

1.24-154

[1](21[5]

Refractive Index

1.408

[6]

Table 2: Mass Spectrometry (Electron lonization) Data

Data sourced from NIST Mass Spectrometry Data Center.[7]
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Proposed Fragment lon /

mlz Relative Intensity (%)
Loss

98 ~15 [CeH100]** (Molecular lon)
M - CzHs]* (Loss of ethyl

69 30 [ - C2 _s] ( y
radical via o-cleavage)
[CH3CH2COJ* (Acylium ion via

57 100
cleavage)

41 ~75 [CsHs]* (Allyl cation)

29 ~60 [C2Hs]* (Ethyl cation)

| 27 | ~45 | [C2Hs]* (Vinyl cation) |

Table 3: Predicted Spectroscopic Data

Note: Detailed, experimentally verified NMR and IR spectral data for 5-Hexen-3-one are not
readily available in public databases. The following table provides expected ranges based on
standard values for the constituent functional groups.
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Expected Peak /

Spectrosco Functional Grou Reference(s
> i > Chemical Shift (s)
13C NMR Carbonyl (C=0) 0 205 - 220 ppm [81[9]
Alkene (=CH3) 0 115 - 125 ppm [8][9]
Alkene (=CH-) 0 130 - 140 ppm [819]
Methylene (-CH2-CO) 0 40 - 50 ppm [9]
Methylene (-CH2-CHs3) & 16 - 25 ppm [8]
Methyl (-CHs) 010 - 15 ppm [8]
04.9-5.1 ppm
1H NMR Alkene (=CH2) , [10]
(multiplet)
6 5.7 -5.9 ppm
Alkene (=CH-) ) [10]
(multiplet)
03.1-3.3ppm
Methylene (-CH2-CO) ) [10]
(multiplet)
02.4-2.6ppm
Methylene (-CH2-CH3) [10]
(quartet)
01.0-1.2 ppm
Methyl (-CHs) [10]

(triplet)

1725 -1705 cmt

Infrared (IR) C=0 Stretch (Ketone) [11]
(strong)
~1630 cm~* (medium-
C=C Stretch (Alkene) [11]
weak)

3100 - 3000 cm~t
=C-H Stretch (Alkene) ) [11][12]
(medium)

| | C-H Stretch (Alkane) | 3000 - 2850 cm~1 (strong) [[11][12] |

Synthesis and Chemical Reactivity
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Proposed Synthesis

A specific, peer-reviewed synthesis protocol for 5-Hexen-3-one is not readily available.
However, a plausible and robust two-step synthetic route can be proposed based on standard
organometallic and oxidation chemistry. The process involves the synthesis of the precursor
alcohol, hex-5-en-3-ol, via a Grignard reaction, followed by its oxidation to the target ketone.

Y
\ Propanal \ 1. Add Grignard
T 2.Stir

‘ AIIyI Bromit de in dry Ether ‘ \ Aq ueous Worku p ‘ Hex-5-en-3-ol \"
+Magnesium { Bromide (Grignard Reagen! 1)‘ | (e.., NHsCl) ((Precursor Alcchcl)

Step 1: Grignard Reaction

1. Add Alcohol
(“ox a\y\ Chloride at-78 °C (Act ivated Swernﬁ 2. Stir Base Quench 5-Hexen-3-one
(+DMSO in DCM _ Reagent ) \(eg Trlethylamme) LFma\ ProductJ
J

Step 2: Swen Oxidatior

Diagram 1: Proposed Synthesis Workflow for 5-Hexen-3-one

Click to download full resolution via product page
Caption: Proposed Synthesis Workflow for 5-Hexen-3-one.
Step 1: Synthesis of Hex-5-en-3-ol via Grignard Reaction

 Principle: This step involves the nucleophilic addition of allylmagnesium bromide to the
carbonyl carbon of propanal. Subsequent aqueous workup protonates the resulting alkoxide

to yield the secondary alcohol.[13][14]

o Apparatus: A flame-dried, three-necked, round-bottom flask equipped with a mechanical
stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen

inlet.
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» Reagents: Magnesium turnings, allyl bromide, anhydrous diethyl ether (or THF), propanal,
saturated aqueous ammonium chloride solution.

e Procedure:

o

The flask is charged with magnesium turnings under a nitrogen atmosphere.

o A solution of allyl bromide in anhydrous diethyl ether is added dropwise via the dropping
funnel to initiate the formation of the Grignard reagent, Allylmagnesium bromide. The
reaction is typically initiated with a small crystal of iodine if necessary and may require
cooling to maintain a gentle reflux.[15]

o Once the Grignard reagent has formed, the solution is cooled to 0 °C in an ice bath.

o A solution of freshly distilled propanal in anhydrous diethyl ether is added dropwise,
maintaining the temperature at 0 °C.

o After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for 1-2 hours until TLC analysis indicates the consumption of the
aldehyde.

o The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous
ammonium chloride solution at O °C.

o The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three
times with diethyl ether.

o The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, filtered, and concentrated under reduced pressure to yield crude hex-5-en-3-ol,
which can be purified by distillation.

Step 2: Oxidation of Hex-5-en-3-ol to 5-Hexen-3-one via Swern Oxidation

e Principle: The Swern oxidation is a mild and efficient method for oxidizing secondary
alcohols to ketones using dimethyl sulfoxide (DMSOQO) activated by oxalyl chloride, followed
by quenching with a hindered base like triethylamine.[3][6][16]
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o Apparatus: A flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer,
two dropping funnels, and a nitrogen inlet.

» Reagents: Oxalyl chloride, anhydrous dimethyl sulfoxide (DMSO), anhydrous
dichloromethane (DCM), hex-5-en-3-ol, triethylamine.

e Procedure:

o A solution of oxalyl chloride in anhydrous DCM is added to the flask and cooled to -78 °C
(dry ice/acetone bath) under a nitrogen atmosphere.

o A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for
15-30 minutes.

o A solution of hex-5-en-3-ol (from Step 1) in anhydrous DCM is added slowly, maintaining
the temperature at -78 °C. The mixture is stirred for an additional 30-60 minutes.

o Triethylamine is added dropwise to the reaction mixture.

o The reaction is stirred for 30 minutes at -78 °C and then allowed to warm slowly to room
temperature.

o The reaction is quenched with water. The organic layer is separated, and the aqueous
layer is extracted with DCM.

o The combined organic layers are washed sequentially with dilute HCI, saturated sodium
bicarbonate, and brine.

o The organic solution is dried over anhydrous sodium sulfate, filtered, and concentrated
under reduced pressure. The resulting crude 5-Hexen-3-one can be purified by flash
column chromatography or distillation.

Chemical Reactivity: Michael Addition

As an a,B-unsaturated ketone, the primary mode of reactivity for 5-Hexen-3-one involves the
conjugate (or 1,4-) addition of nucleophiles, a process known as the Michael addition.[17] The
B-carbon of the enone system is electrophilic and susceptible to attack by soft nucleophiles
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such as enolates, amines, and thiols. This reaction is fundamental for forming new carbon-
carbon and carbon-heteroatom bonds.

Nu.-= —=> 1. Nucleophilic Attack

H* Source —> 2. Protonation

Diagram 2: General Mechanism of Michael Addition

Click to download full resolution via product page

Caption: General Mechanism of Michael Addition.

Potential Biological Activity and Genotoxicity

Direct experimental studies on the biological activity of 5-Hexen-3-one are not available in the
current literature. However, significant insights can be drawn from studies on its close structural
analog, 1-penten-3-one, also known as ethyl vinyl ketone (EVK). Both molecules are q,3-
unsaturated ketones, a class of compounds known as Michael acceptors that can react with
biological nucleophiles like cysteine or histidine residues in proteins and nitrogen atoms in DNA
bases.[1][4]

Genotoxicity of Ethyl Vinyl Ketone (EVK)

Studies have shown that EVK is mutagenic in the Salmonella preincubation assay (Ames test)
and exhibits genotoxic activity in the SOS Chromotest with Escherichia coli.[1][5][16] The
genotoxicity is believed to stem from its ability to form covalent adducts with DNA, specifically
with the guanine moiety.[1]

Researchers have identified three types of adducts formed from the reaction of EVK with
deoxyguanosine:
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e Cyclic 1,N2 Adducts: Formed by reaction at both the N-1 and N-2 positions of guanine.
e Linear N7 Adducts: A direct alkylation at the N-7 position of guanine.

e Bis-adducts: A combination of both cyclic 1,N2 and linear N’ adducts on the same guanine
base.[1]

The formation of these DNA adducts can disrupt normal DNA replication and transcription,
leading to mutations and potential carcinogenicity.[1] Given the structural similarity, it is
plausible that 5-Hexen-3-one could exhibit a similar mechanism of genotoxicity.

\
5-Hexen-3-one Deoxyguanosine in DNA
(Electrophile) (Nucleophile)

\Aichael Addl'[lO;/

Covalent DNA Adduct
(e g., at N7 or 1,N2 positions)

Disruption of DNA
Replication/Transcription
[Gene MutatiorD

Gotential Carcinogenesis]

\_ Genotoxicity Pathway of a,B-Unsaturated Ketone )

Diagram 3: Proposed Mechanism of DNA Adduct Formation

Click to download full resolution via product page
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Caption: Proposed Mechanism of DNA Adduct Formation.

Experimental Protocols for Genotoxicity Assays

e Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic
for histidine (His™), meaning they cannot synthesize it and require it for growth. The assay
measures the rate at which the test chemical causes a reverse mutation, restoring the gene's
function and allowing the bacteria to grow on a histidine-free medium (His*).[18][19]

e Procedure (Plate Incorporation Method):
o Prepare overnight cultures of the selected His~ Salmonella strains (e.g., TA100).[5]

o To a tube containing molten top agar, add the bacterial culture, a small amount of
histidine/biotin solution (to allow for initial growth and mutation expression), and the test
chemical at various concentrations. For metabolic activation, a liver enzyme extract (S9
mix) is also added.[19]

o The mixture is poured onto a minimal glucose agar plate.
o Plates are incubated at 37°C for 48-72 hours.[4]

o The number of revertant colonies (His*) on each plate is counted. A dose-dependent
increase in the number of colonies compared to a negative control indicates a mutagenic
effect.[18]

e Principle: This is a colorimetric assay that measures the induction of the SOS DNA repair
system in Escherichia coli. In the tester strain, the sfiA gene, an SOS gene, is fused to the
lacZ gene (which codes for (3-galactosidase). DNA damage induced by a genotoxin activates
the SOS system, leading to the expression of the sfiA-lacZ fusion protein. The produced [3-
galactosidase activity is then measured using a chromogenic substrate.[1][20][21]

e Procedure:

o An exponential-phase culture of the E. coli tester strain is diluted and incubated with
various concentrations of the test chemical in a 96-well microplate.[1]
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o The incubation is carried out for a few hours to allow for gene expression and protein
synthesis.

o After incubation, the 3-galactosidase and alkaline phosphatase (for toxicity measurement)
activities are assayed by adding their respective chromogenic substrates.

o The absorbance is read using a spectrophotometer. The SOS-inducing potency (SOSIP) is
calculated from the dose-response curve, providing a quantitative measure of genotoxicity.
[1][22]

Safety and Handling

5-Hexen-3-one is a flammable liquid with a low flash point.[1][6] Standard laboratory safety
precautions should be strictly followed.

» Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and
a lab coat.

e Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of vapors. Keep away from heat, sparks, and open flames. Use non-sparking
tools.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
ignition sources.

o First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye
contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the
person into fresh air. If swallowed, do not induce vomiting and seek immediate medical
attention.

Conclusion

5-Hexen-3-one is a simple unsaturated ketone with defined chemical properties and reactivity.
While specific, published protocols for its synthesis and biological characterization are scarce,
its structure allows for the rational design of a synthetic route and provides a strong basis for
predicting its chemical behavior and potential toxicological profile. Its identity as an a,3-
unsaturated ketone, a known structural alert, suggests that it is likely to be a reactive Michael
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acceptor. The well-documented genotoxicity of the closely related ethyl vinyl ketone indicates a
high probability that 5-Hexen-3-one could also covalently modify biological macromolecules,
such as DNA. This potential for genotoxicity is a critical consideration for researchers in the
field of drug development and toxicology and warrants direct experimental investigation using
standard assays like the Ames test and SOS Chromotest. This guide provides the foundational
data and experimental frameworks necessary to support such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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